molecular formula C9H22Cl2N2 B12078998 (S)-1-Isobutyl-3-methylpiperazine dihydrochloride

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride

Cat. No.: B12078998
M. Wt: 229.19 g/mol
InChI Key: IFLAGYPQYXHPMM-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an isobutyl group and a methyl group attached to the piperazine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isobutyl-3-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Isobutyl-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperazine
  • 1-Isobutylpiperazine
  • 3-Methylpiperazine

Uniqueness

(S)-1-Isobutyl-3-methylpiperazine dihydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

(3S)-3-methyl-1-(2-methylpropyl)piperazine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-5-4-10-9(3)7-11;;/h8-10H,4-7H2,1-3H3;2*1H/t9-;;/m0../s1

InChI Key

IFLAGYPQYXHPMM-WWPIYYJJSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CC(C)C.Cl.Cl

Canonical SMILES

CC1CN(CCN1)CC(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.